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molecular formula C9H12O3 B135028 3,5-Dimethoxybenzyl alcohol CAS No. 705-76-0

3,5-Dimethoxybenzyl alcohol

Cat. No. B135028
M. Wt: 168.19 g/mol
InChI Key: AUDBREYGQOXIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169182B2

Procedure details

A stirred suspension of lithium aluminum hydride (13.1 g, 329 mmol, 2 equiv) in dry THF (400 mL) was cooled at 0° C. A solution of 3,5-dimethoxybenzoic acid (30.0 g, 164 mmol, 1 equiv) in dry THF (400 mL) was added over 45 min via addition funnel. Upon completion of the addition the reaction became a gray heterogeneous mixture, therefore and additional 300 mL of THF was added. The reaction mixture was allowed to warm to room temperature and stir for 5 h. The reaction mixture was quenched with a saturated aqueous solution of Na/K tartrate added. The resulting mixture was allowed to stir at room temperature for 1 h and the organic layer was separated. The remaining aqueous layer was extracted with EtOAc (×2). The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure to give 27.0 g (97% yield) of 5 product as a colorless oil: Rf 0.33 (EtOAc/hexanes, 1:2); IR (CDCl3) 3390, 2937, 1594, 1456, 1428, 1318, 1294, 1202, 1146, 1057, 829 cm−1; 1H NMR (600 MHz, CDCl3) δ 6.45 (d, 2 H, J=2.4 Hz), 6.32 (d, 1 H, J=2.4 Hz), 4.50 (d, 2 H, J=5.4 Hz), 3.71 (s, 6 H), 3.49 (t, 1 H, J=5.4 Hz); 13C NMR (150 MHz, CDCl3) δ 160.5, 143.3, 104.2, 99.2, 64.5, 55.0.
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([O:18][CH3:19])[CH:17]=1)[C:12](O)=[O:13]>C1COCC1>[CH3:19][O:18][C:16]1[CH:15]=[C:11]([CH:10]=[C:9]([O:8][CH3:7])[CH:17]=1)[CH2:12][OH:13] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1)OC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated aqueous solution of Na/K tartrate
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
to stir at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous layer was extracted with EtOAc (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=C(CO)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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